molecular formula C42H82N2O22 B8106626 Bis-(m-PEG8-amido)-hexanoic acid

Bis-(m-PEG8-amido)-hexanoic acid

Cat. No.: B8106626
M. Wt: 967.1 g/mol
InChI Key: ZWXXNJUHFRYALT-KDXMTYKHSA-N
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Description

Bis-(m-PEG8-amido)-hexanoic acid: is a compound that consists of two polyethylene glycol (PEG) chains, each with eight ethylene glycol units, attached to a hexanoic acid backbone via amide linkages. This compound is part of a broader class of PEGylated molecules, which are widely used in various scientific and industrial applications due to their enhanced solubility, stability, and biocompatibility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis-(m-PEG8-amido)-hexanoic acid typically involves the following steps:

    Activation of Hexanoic Acid: Hexanoic acid is first activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form an active ester intermediate.

    PEGylation: The activated hexanoic acid is then reacted with m-PEG8-amine under mild conditions to form the amide bond. This reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature.

    Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain high purity this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent quality and high yield of the final product.

Chemical Reactions Analysis

Types of Reactions: Bis-(m-PEG8-amido)-hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The PEG chains can be oxidized under harsh conditions, leading to the formation of aldehydes or carboxylic acids.

    Reduction: The amide bonds are generally stable, but under strong reducing conditions, they can be cleaved to form amines and carboxylic acids.

    Substitution: The terminal hydroxyl groups of the PEG chains can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3) in anhydrous conditions.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products:

    Oxidation: Formation of PEG-aldehydes or PEG-carboxylic acids.

    Reduction: Formation of PEG-amines and hexanoic acid.

    Substitution: Formation of PEG-ethers or PEG-esters.

Scientific Research Applications

Chemistry: Bis-(m-PEG8-amido)-hexanoic acid is used as a linker in the synthesis of complex molecules, facilitating the attachment of various functional groups to a central scaffold.

Biology: In biological research, this compound is employed to modify proteins and peptides, enhancing their solubility and stability. It is also used in the development of drug delivery systems, where the PEGylation improves the pharmacokinetics and reduces immunogenicity of therapeutic agents.

Medicine: In the medical field, this compound is utilized in the formulation of PEGylated drugs, which have improved therapeutic efficacy and reduced side effects. It is also used in the development of diagnostic agents and imaging probes.

Industry: Industrially, this compound finds applications in the production of biocompatible materials, such as hydrogels and coatings, which are used in various biomedical devices and implants.

Mechanism of Action

The primary mechanism by which Bis-(m-PEG8-amido)-hexanoic acid exerts its effects is through PEGylation. The PEG chains increase the hydrophilicity and steric hindrance of the modified molecules, leading to enhanced solubility, stability, and reduced immunogenicity. The amide linkages provide a stable and biocompatible connection between the PEG chains and the hexanoic acid backbone, ensuring the integrity of the compound under physiological conditions.

Comparison with Similar Compounds

    Bis-(m-PEG6-amido)-hexanoic acid: Similar structure but with shorter PEG chains, resulting in slightly different solubility and stability properties.

    Bis-(m-PEG12-amido)-hexanoic acid: Longer PEG chains, providing enhanced solubility and stability compared to Bis-(m-PEG8-amido)-hexanoic acid.

    Bis-(m-PEG8-amido)-butanoic acid: Different backbone (butanoic acid instead of hexanoic acid), which may affect the overall hydrophobicity and flexibility of the compound.

Uniqueness: this compound is unique due to its optimal PEG chain length, which provides a balance between solubility, stability, and biocompatibility. The hexanoic acid backbone offers a suitable hydrophobic core, enhancing the compound’s ability to interact with various biological targets and materials.

Properties

IUPAC Name

(2S)-2,6-bis[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H82N2O22/c1-49-7-9-51-11-13-53-15-17-55-19-21-57-23-25-59-27-29-61-31-33-63-35-37-65-41(47)43-6-4-3-5-39(40(45)46)44-42(48)66-38-36-64-34-32-62-30-28-60-26-24-58-22-20-56-18-16-54-14-12-52-10-8-50-2/h39H,3-38H2,1-2H3,(H,43,47)(H,44,48)(H,45,46)/t39-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXXNJUHFRYALT-KDXMTYKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOC(=O)NCCCCC(C(=O)O)NC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H82N2O22
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

967.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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